4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(ethylthio)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6S)-
CAS No.: 77646-83-4
Cat. No.: VC0542759
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77646-83-4 |
|---|---|
| Molecular Formula | C10H13NO4S2 |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | (5R,6S)-3-ethylsulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO4S2/c1-3-16-10-6(9(14)15)11-7(13)5(4(2)12)8(11)17-10/h4-5,8,12H,3H2,1-2H3,(H,14,15)/t4-,5+,8-/m1/s1 |
| Standard InChI Key | LDVDKTLZRGWFID-GLDDHUGJSA-N |
| Isomeric SMILES | CCSC1=C(N2[C@H](S1)[C@H](C2=O)[C@@H](C)O)C(=O)O |
| SMILES | CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |
| Canonical SMILES | CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of this compound is defined by its bicyclo[3.2.0]hept-2-ene scaffold, which integrates a four-membered β-lactam ring fused to a five-membered thiazolidine-like ring. The 4-thia-1-aza designation indicates the presence of sulfur (thia) at position 4 and nitrogen (aza) at position 1 within the bicyclic system. Key substituents include:
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3-(Ethylthio) group: A sulfur atom bonded to an ethyl chain at position 3, contributing to hydrophobicity and potential enzyme-binding interactions.
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6-((1R)-1-hydroxyethyl) group: A chiral hydroxyethyl substituent at position 6, with the hydroxyl group in the R configuration, influencing solubility and hydrogen-bonding capacity.
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7-Oxo moiety: A ketone group at position 7, common in β-lactam antibiotics, which enhances reactivity toward bacterial transpeptidases.
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2-Carboxylic acid: A carboxylic acid group at position 2, critical for ionic interactions and stability.
The (5R,6S) stereochemistry ensures proper spatial orientation of functional groups, a hallmark of bioactive β-lactams . The molecular formula C₁₀H₁₃NO₄S₂ and weight 275.3 g/mol further underscore its compact yet functionally dense structure.
Synthesis and Structural Analogues
Synthetic routes to this compound are inferred from patented methodologies for analogous 7-oxo-4-thia-1-azabicycloheptene derivatives. As described in GB2140807A, such molecules are typically synthesized through:
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Ring-closure reactions: Cyclization of linear precursors containing thiol and amine functionalities under basic conditions.
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Stereoselective modifications: Chiral auxiliaries or enzymatic resolution to establish the (5R,6S) configuration .
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Side-chain introduction: Alkylation or thioetherification to install the ethylthio and hydroxyethyl groups .
A structurally related compound, 6-aminopenicillanic acid (CAS: 551-16-6), shares the bicyclo[3.2.0]heptane core but lacks the ethylthio and hydroxyethyl substituents, highlighting the versatility of this scaffold in antibiotic design .
Table 1: Physicochemical Properties of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(ethylthio)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6S)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 77646-83-4 | |
| Molecular Formula | C₁₀H₁₃NO₄S₂ | |
| Molecular Weight | 275.3 g/mol | |
| IUPAC Name | (5R,6S)-3-ethylsulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
| SMILES | CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C for long-term stability | |
| Purity | >98% |
Industrial and Research Applications
Current applications are confined to pharmaceutical research, particularly in synthesizing novel β-lactam derivatives. Its role as a synthetic intermediate is underscored by patents detailing modifications to the bicyclic core and side chains . Industrial scale-up would require optimization of stereoselective synthesis and cost-effective purification methods.
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